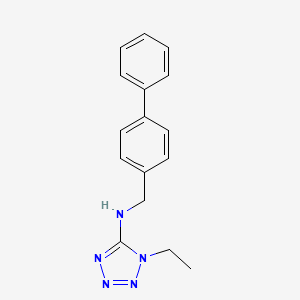
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine
Descripción general
Descripción
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine, also known as BPTES, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic target for cancer treatment. BPTES is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.
Mecanismo De Acción
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a crucial intermediate in the tricarboxylic acid cycle. Cancer cells have a high demand for glutamine, which is used as a source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and other biomolecules. Inhibition of glutaminase by this compound disrupts the metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. This compound has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. In addition, this compound has been shown to suppress tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have high potency and selectivity for glutaminase inhibition. However, this compound has several limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound can have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine. One direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the mechanisms of resistance to glutaminase inhibition. It has been shown that cancer cells can develop resistance to this compound through various mechanisms, such as upregulation of alternative metabolic pathways. Understanding the mechanisms of resistance can lead to the development of strategies to overcome resistance and enhance the efficacy of glutaminase inhibitors. Finally, the clinical development of glutaminase inhibitors, including this compound, is an important future direction for the treatment of cancer. Clinical trials are currently underway to evaluate the safety and efficacy of glutaminase inhibitors in cancer patients.
Aplicaciones Científicas De Investigación
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been extensively studied for its potential as a therapeutic target for cancer treatment. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells, and its inhibition by this compound has been shown to induce cell death in various cancer cell lines. This compound has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
1-ethyl-N-[(4-phenylphenyl)methyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-2-21-16(18-19-20-21)17-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPOKLPOOGJYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4418798.png)
![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4418799.png)
![2-(azepan-1-ylcarbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4418810.png)
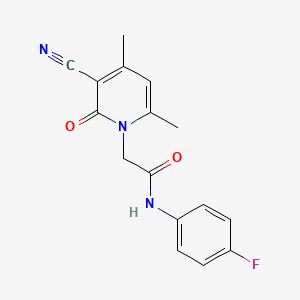
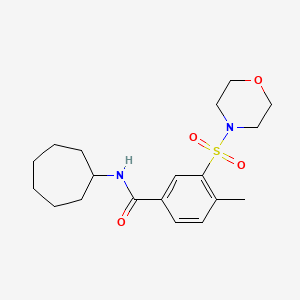
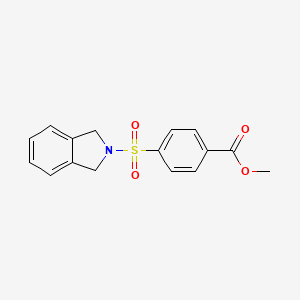
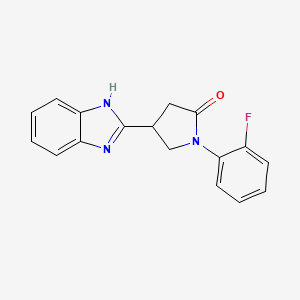
![2-(1,3-benzoxazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4418844.png)
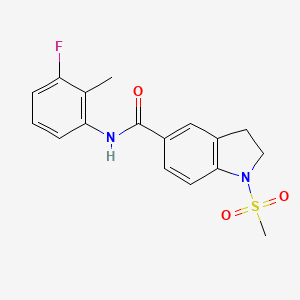

![N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B4418858.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4418871.png)
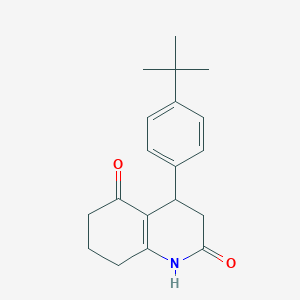
![N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide](/img/structure/B4418897.png)